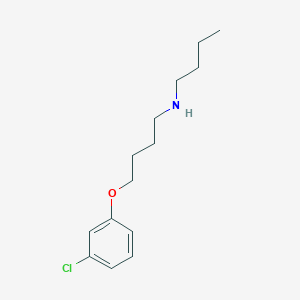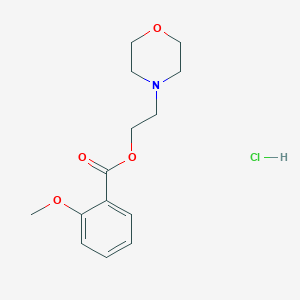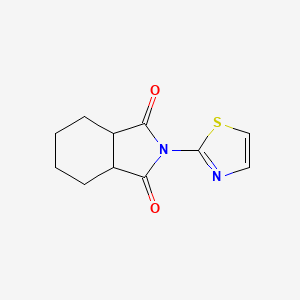
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the development and activation of B cells, which are essential for the immune response. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide binds to the active site of BTK and inhibits its activity, which leads to the inhibition of downstream signaling pathways that are critical for B cell survival and proliferation. This results in the suppression of B cell activation and proliferation, which makes N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide a potential therapeutic agent for B cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has demonstrated dose-dependent inhibition of BTK activity and suppression of B cell proliferation and survival. N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been shown to reduce the production of inflammatory cytokines and chemokines in preclinical models of autoimmune diseases.
実験室実験の利点と制限
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, good oral bioavailability, and favorable pharmacokinetic profile. However, N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has some limitations, including its potential for off-target effects and the need for further optimization of dosing regimens.
将来の方向性
There are several future directions for the research and development of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. One potential direction is the evaluation of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide in clinical trials for B cell malignancies and autoimmune diseases. Another direction is the investigation of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide in combination with other therapeutic agents, such as monoclonal antibodies or chemotherapy. Additionally, further studies are needed to optimize the dosing regimens and evaluate the long-term safety and efficacy of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide.
合成法
The synthesis of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide involves several steps, including the reaction of tert-butylamine with 3-methylbenzyl chloride to form N-tert-butyl-3-methylbenzylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. The synthesis method has been optimized to produce high yields of pure N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide.
科学的研究の応用
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to inhibit BTK activity and block B cell proliferation and survival. N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-tert-butyl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-14-6-5-7-15(12-14)13-20-10-8-16(9-11-20)17(21)19-18(2,3)4/h5-7,12,16H,8-11,13H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKYAUUUROVOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-(3-methylbenzyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)
![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)

![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)
![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)

![N-(2,3-dimethylphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4959889.png)
![N-(4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4959898.png)

![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4959914.png)
![3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4959925.png)
